

Spectroscopic data for 2-Methyl-1,3-cyclohexadiene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclohexadiene

Cat. No.: B074879

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Spectroscopic Data of 2-Methyl-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,3-cyclohexadiene**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data for structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Methyl-1,3-cyclohexadiene**.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8-5.9	m	1H	H3
~5.6-5.7	m	1H	H1
~5.4-5.5	m	1H	H4
~2.1-2.2	m	2H	H5
~2.0-2.1	m	2H	H6
~1.7-1.8	s	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~135-140	C	C2
~125-130	CH	C1
~120-125	CH	C3
~115-120	CH	C4
~25-30	CH ₂	C5
~20-25	CH ₂	C6
~15-20	CH ₃	CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030-3010	Medium	=C-H Stretch
2960-2850	Strong	C-H Stretch (Aliphatic)
1650-1600	Medium	C=C Stretch (Conjugated)
1465-1430	Medium	CH ₂ Bend
1380-1370	Medium	CH ₃ Bend
~800	Strong	=C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Possible Fragment
94	80	[M] ⁺ (Molecular Ion)
93	100	[M-H] ⁺ (Base Peak)
79	60	[M-CH ₃] ⁺
77	40	[C ₆ H ₅] ⁺
66	30	[C ₅ H ₆] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- A sample of **2-Methyl-1,3-cyclohexadiene** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

2. ^1H NMR Spectroscopy:

- The ^1H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
- Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

3. ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.
- The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.
- Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to a few thousand scans are typically acquired.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- As **2-Methyl-1,3-cyclohexadiene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

2. Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .
- A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.
- A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.
- Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.

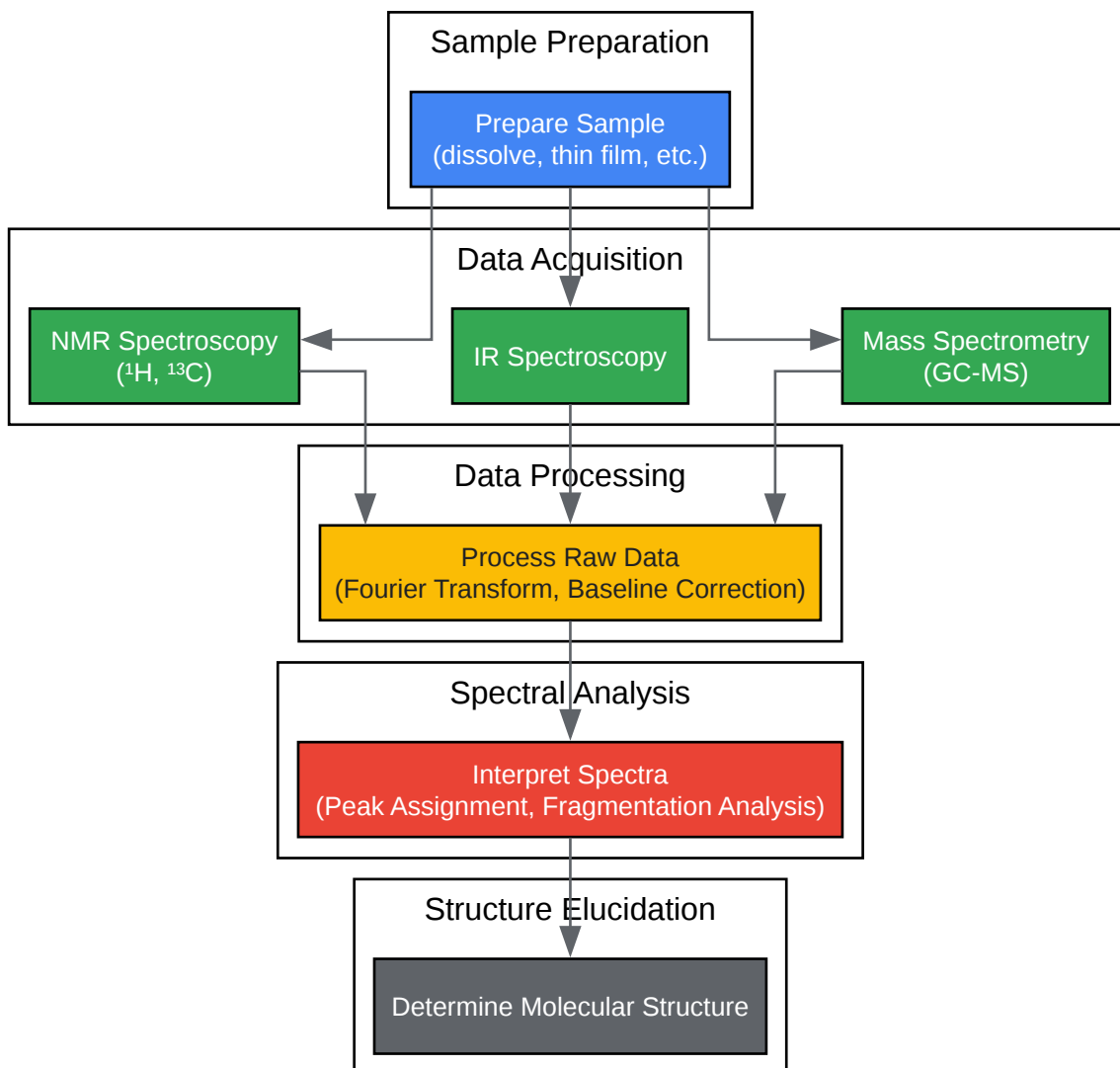
2. Mass Analysis:

- The resulting ions are separated by a quadrupole mass analyzer.
- The detector records the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for spectroscopic analysis.

Molecular Structure and Key NMR Correlations of 2-Methyl-1,3-cyclohexadiene

Caption: Predicted NMR signal assignments for **2-Methyl-1,3-cyclohexadiene**.

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